molecular formula C₆₃H₁₀₇N₁₉O₂₀S₂ B612735 Axltide Trifluoroacetate CAS No. 143364-95-8

Axltide Trifluoroacetate

Cat. No. B612735
M. Wt: 1514.77
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Axltide is a product of the Upstate brand family. It is a member of the receptor tyrosine kinase subfamily and represents a unique structure of the extracellular region that juxtaposes IgL and FNIII repeats . Trifluoroacetic acid (TFA) is an organofluorine compound with the chemical formula CF3CO2H. It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .


Synthesis Analysis

Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .


Molecular Structure Analysis

Axltide Trifluoroacetate has a complex molecular structure with the formula C65H108F3N19O22S2 . The structure of Axltide is similar to other receptor tyrosine kinases, but it represents a unique structure of the extracellular region that juxtaposes IgL and FNIII repeats .


Chemical Reactions Analysis

Trifluoroacetate (TFA) is a persistent perfluorinated alkanoic acid anion that has many anthropogenic sources, with fluorocarbon refrigerants being a major one . Practical, catalyst-free, reductive trifluoroethylation reactions of free amines have been reported, exhibiting remarkable functional group tolerance .


Physical And Chemical Properties Analysis

Trifluoroacetate (TFA) is an ultrashort-chain perfluorinated alkanoic acid anion that is exceptionally stable in the environment . It is a colorless liquid with a vinegar-like odor .

Scientific Research Applications

1. Organic Synthesis Applications

Axltide Trifluoroacetate, similar to Trifluoroacetic acid (TFA), plays a significant role in organic synthesis. It is employed as a solvent, catalyst, and reagent in various chemical transformations, including rearrangements, functional group deprotections, oxidations, reductions, condensations, hydroarylations, and trifluoromethylations. Its diverse uses underline its importance in the field of organic chemistry (S. López & J. Salazar, 2013).

2. Environmental Impact and Water Treatment

Axltide Trifluoroacetate has been found in elevated concentrations in major rivers and subsequently in tap water, due to discharges from industrial sources. Its removal from water is challenging, as common techniques like ozonation or granulated activated carbon filtration are ineffective. Studies have shown that ion exchange and reverse osmosis can be more effective in removing TFA from water sources (M. Scheurer et al., 2017).

3. Liquid Chromatography Applications

In reversed-phase liquid chromatography (RPLC), Axltide Trifluoroacetate, akin to TFA, is used as an effective ion-pair reagent for the separation of small ionizable compounds. It aids in controlling retention and selectivity during the separation process (B. Cai & Jianwei Li, 1999).

4. Catalysis and Chemical Reactions

Axltide Trifluoroacetate, similar to TFA, is utilized in catalyzing various chemical reactions. For instance, it mediates the hydroarylation of alkenes to afford dihydrocoumarins and dihydroquinolones (Kelin Li, Lindsay N. Foresee, & J. Tunge, 2005).

5. Applications in Biochemical Research

In biochemical research, Axltide Trifluoroacetate can be used in various applications such as the synthesis of substituted dihydro 2-oxypyroles through domino reactions (M. Lashkari et al., 2018). It is also used in the synthesis modulation of metal-organic frameworks, enhancing their catalytic activity (F. Vermoortele et al., 2013).

Safety And Hazards

Trifluoroacetic acid is a strong organic acid and is considered hazardous. It causes severe skin burns and eye damage and is harmful if inhaled .

Future Directions

The concentration of trifluoroacetate, a “forever chemical”, has increased in the environment approximately 6-fold over the last 23 years . Future research may focus on the environmental impact of this increase and potential mitigation strategies.

properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H107N19O20S2.C2HF3O2/c1-6-33(2)50(61(101)72-31-49(90)91)81-56(96)40(19-20-46(67)86)76-55(95)41(21-26-103-4)78-62(102)51(34(3)84)82-57(97)42(22-27-104-5)77-58(98)43(28-35-15-17-36(85)18-16-35)79-59(99)44(29-48(88)89)73-47(87)30-71-53(93)38(14-11-25-70-63(68)69)75-60(100)45(32-83)80-54(94)39(13-8-10-24-65)74-52(92)37(66)12-7-9-23-64;3-2(4,5)1(6)7/h15-18,33-34,37-45,50-51,83-85H,6-14,19-32,64-66H2,1-5H3,(H2,67,86)(H,71,93)(H,72,101)(H,73,87)(H,74,92)(H,75,100)(H,76,95)(H,77,98)(H,78,102)(H,79,99)(H,80,94)(H,81,96)(H,82,97)(H,88,89)(H,90,91)(H4,68,69,70);(H,6,7)/t33-,34+,37-,38-,39-,40-,41-,42-,43-,44-,45-,50-,51-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBAIOSYCNQVBL-JAXABQKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H108F3N19O22S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1628.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Axltide Trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.